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Compound of Interest |

Compound Name: 5-Methoxy-4-methylnicotinonitrile
CAS No.: 1379034-62-4
Cat. No.: B1407506
. J

Executive Summary & Strategic Context

5-Methoxy-4-methylnicotinonitrile represents a "privileged scaffold" in modern Fragment-
Based Drug Discovery (FBDD). Unlike bare pyridine fragments, the substitution pattern at the
C4 (methyl) and C5 (methoxy) positions introduces critical steric and electronic vectors that
theoretically enhance selectivity.

However, nicotinonitrile derivatives carry inherent risks of promiscuity due to the reactivity of
the nitrile "warhead" (reversible covalent interactions) and the metal-coordinating capability of
the pyridine nitrogen.

This guide provides a rigorous cross-reactivity profiling protocol. It moves beyond simple IC50
generation to a multi-dimensional analysis of chemical stability, biophysical stoichiometry, and
off-target liability, comparing this specific fragment against standard library alternatives.

Comparative Analysis: The "Goldilocks" Effect

To understand the performance of 5-Methoxy-4-methylnicotinonitrile (Fragment B), we must
compare it against a "naked" scaffold (Fragment A) and a "lipophilic* analog (Fragment C).

Table 1: Structural & Performance Comparison
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Fragment A Fragment B Fragment C (Risk
Feature . .
(Baseline) (Subject) Control)
o 5-Methoxy-4- o
Structure 3-Cyanopyridine 4-Phenylnicotinonitrile

methylnicotinonitrile

Ligand Efficiency (LE)

High (>0.5)

Moderate (0.35 - 0.45)

Low (<0.3)

Selectivity Risk

Critical: Fits too many

Optimized: C4-Me
clashes with tight
pockets; C5-OMe

High: Hydrophobic

aggregation (false

pockets. -
offers H-bond positive).
acceptance.
Medium: O-
Metabolic Liability Low demethylation (CYP High
mediated).
Solubility (PBS) >5 mM ~1-3 mM (Good) <100 uM (Poor)

Primary Use Case

Negative Control

Lead Fragment
(FBDD)

Aggregation Control

Analyst Insight: Fragment A is too small to be selective. Fragment C is a classic "PAINS" (Pan-

Assay Interference Compound) candidate due to aggregation. Fragment B sits in the "sweet

spot"—the 4-methyl group breaks planarity slightly or fills hydrophobic sub-pockets, while the

nitrile remains accessible for H-bonding or reversible covalent interaction with Ser/Cys residues.

Cross-Reactivity Mechanisms & Profiling Protocol

The "cross-reactivity" of this molecule is defined by three distinct mechanisms. Your profiling

workflow must isolate each.

© 2026 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mechanism 1: The "Nitrile Warhead" (Cysteine
Reactivity)

Nitriles can act as electrophiles, forming thioimidates with cysteine residues. While often
desired for targeted covalent inhibitors (TCI), uncontrolled reactivity leads to toxicity.

e The Test: GSH (Glutathione) Stability Assay.

» Acceptance Criteria: <5% adduct formation after 24h incubation at pH 7.4.

Mechanism 2: Pyridine Nitrogen (Metalloenzyme
Inhibition)

The pyridine nitrogen is a potent ligand for Heme iron (CYP450s) and Zinc (Carbonic
Anhydrase, MMPs).

e The Test: CYP Inhibition Panel (specifically CYP3A4/2D6) and Carbonic Anhydrase I
screening.

» Acceptance Criteria: IC50 > 100 puM for fragments.

Mechanism 3: Redox Cycling (False Positives)

Though less common in this specific scaffold than in quinones, the methoxy group can undergo
metabolic activation.

e The Test: Reversibility check via Surface Plasmon Resonance (SPR).

Detailed Experimental Protocols
Protocol A: Biophysical Validation via SPR (Clean
Screen)

Standard: Biacore 8K or T200

Rationale: To prove the molecule binds 1:1 and is not aggregating (a common cause of
apparent cross-reactivity).
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Surface Preparation: Immobilize target protein (e.g., Kinase domain) via amine coupling to
CMS5 chip (Density: ~2000 RU).

Reference Channel: Immobilize an unrelated protein (e.g., BSA or Carbonic Anhydrase) to
monitor non-specific binding (NSB).

Sample Preparation: Dissolve 5-Methoxy-4-methylnicotinonitrile in 100% DMSO (100 mM
stock). Dilute to 50 uM in Running Buffer (PBS-P+, 2% DMSO).

Injection Cycle:
o Flow rate: 30 pL/min.
o Contact time: 60s.
o Dissociation time: 120s.
Data Analysis:
o Square Wave Check: Look for "box-shape" sensorgrams (fast on/off).
o Stoichiometry: Calculate
. If binding signal > 120% of theoretical

, the compound is aggregating or binding super-stoichiometrically (Fail).

Protocol B: Thiol-Reactivity Assessment (NMR)

Standard: 500 MHz NMR
e Mix: 200 pM Fragment B + 10 mM d3-Glutathione (GSH) in Phosphate Buffer (pH 7.4, D20).
e Timepoints: T=0, T=4h, T=24h.

o Readout: Monitor the disappearance of the nitrile carbon signal (~115-120 ppm) or shifts in
the GSH cysteine beta-protons.
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e Result: If adducts are visible, the fragment is a "Covalent Binder" and must be flagged for
selectivity against a Cys-protease panel.

Visualizing the Profiling Logic
Diagram 1: The "Go/No-Go" Profiling Workflow

This flowchart illustrates the decision matrix for advancing this fragment.
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Fragment Candidate:
5-Methoxy-4-methylnicotinonitrile

Step 1: In Silico Filter
(PAINS Check)

ass

Step 2: Solubility Check
(PBS, pH 7.4)

>1mM Soluble

Step 3: SPR 'Clean Screen'
(Binding Stoichiometry)

Fail (PAINS Alert) 1:1 Binding

Step 4: GSH Stability

Insoluble (Cysteine Reactivity)

Super-stoichiometric

(Aggregation) Stable (<5% Adduct)

Step 5: Off-Target Panel
(CYP450 + Metalloenzymes)

Reversible Covalent
(Intentional)

CYP Inhibition <10puM Clean Profile

REJECT / REDESIGN ADVANCE TO HIT-TO-LEAD
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Caption: Step-by-step decision matrix for validating nicotinonitrile fragments, filtering out
aggregators and reactive metabolites.

Diagram 2: Structural Activity Relationship (SAR) Logic

Why the 4-Methyl and 5-Methoxy groups matter for cross-reactivity.

[N ..
4-Methyl Group Increases Select1v1ty Breaks Planarity &
(The 'Anchor") Fills Hydrophobic Pocket
/ Prevents Non-Specific

. . . . B
Nicotinonitrile Core 5-Methoxy Group Covalent Adducts Electronic Donor:
(The Scaffold) (The 'Tuner’) Reduces Nitrile Reactivity
Risk: CYP Inhibition
(Pyridine N)

Click to download full resolution via product page

~

Caption: Mechanistic contribution of substituents. The 5-OMe group electronically dampens the
nitrile's electrophilicity, reducing toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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